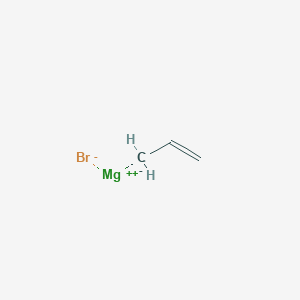

Allylmagnesium bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUYIQDSMINEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938266 | |

| Record name | Allylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Allylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1730-25-2 | |

| Record name | Allylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Allylmagnesium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of allylmagnesium bromide, a crucial Grignard reagent in organic chemistry. Detailing the reaction of allyl bromide with magnesium, this document outlines established experimental protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical processes through mechanistic and workflow diagrams. The information compiled is curated from peer-reviewed literature and established chemical synthesis resources to ensure reliability and reproducibility for researchers and professionals in drug development and chemical sciences.

Introduction

This compound is a highly versatile and reactive organometallic compound, widely employed in organic synthesis for the introduction of the allyl group.[1][2] Its ability to form new carbon-carbon bonds makes it an invaluable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and other bioactive molecules.[3] The synthesis of this Grignard reagent is typically achieved through the reaction of allyl bromide with magnesium metal in an ethereal solvent.[4][5] However, the process is not without its challenges, most notably the competing Wurtz-coupling reaction that leads to the formation of 1,5-hexadiene.[6] This guide presents detailed methodologies to optimize the formation of this compound while minimizing side products.

Reaction Mechanism and Considerations

The formation of this compound proceeds via a radical mechanism on the surface of the magnesium metal. Key considerations for a successful synthesis include the purity and activation of the magnesium, the choice of solvent, and the rate of addition of allyl bromide to control the reaction temperature and minimize the formation of 1,5-hexadiene.[6] An excess of magnesium is often employed to favor the Grignard reagent formation.[4][6]

Reaction Scheme:

Side Reaction (Wurtz Coupling):

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of this compound in Diethyl Ether

| Parameter | Value | Source |

| Allyl Bromide | 3.31 mol (400 g) | [7][8] |

| Magnesium | 8.0 g-atom (195 g) | [7][8] |

| Solvent | Anhydrous Diethyl Ether | [7][8] |

| Reaction Time | 17 hours (addition) + 30 min (stirring) | [7][8] |

| Initiator | Iodine crystal | [7][8] |

| Yield | 79-89% (determined by acidimetric titration) | [7][8] |

Table 2: Synthesis of this compound with Solvent Exchange to THF

| Parameter | Value | Source |

| Allyl Bromide | 1.50 mol (181.60 g) | [6] |

| Magnesium | 3.75 g-atom (90.00 g) | [6] |

| Initial Solvent | Anhydrous Diethyl Ether (1.65 L) | [6] |

| Final Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) (500 mL) | [6] |

| Reaction Time | 8 hours (addition) + 1 hour (stirring) | [6] |

| Yield | 94% (based on unreacted magnesium) | [6] |

Table 3: Alternative Synthesis Conditions

| Parameter | Value | Source |

| Allyl Bromide | 1.16 mol (140 g) | [9] |

| Magnesium | 1.44 mol (35 g) | [9] |

| Solvent | Anhydrous Ether (640 mL) | [9] |

| Resulting Molarity | 1.2 M | [9] |

Experimental Protocols

Protocol 1: Synthesis in Diethyl Ether (Based on Organic Syntheses)[7][8]

Materials:

-

Magnesium turnings (195 g, 8.0 g-atom)

-

Allyl bromide, redistilled (400 g, 3.31 mol)

-

Anhydrous diethyl ether (2.4 L for reaction, plus volume for allyl bromide solution)

-

Iodine (a small crystal)

Apparatus:

-

A dry 5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet tube

Procedure:

-

Place the magnesium turnings and 2.4 L of anhydrous ether into the flask.

-

Cool the flask in an ice bath.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of allyl bromide in an equal volume of anhydrous ether.

-

Add the allyl bromide solution dropwise to the stirred magnesium suspension over a period of 17 hours. Maintain a slow stream of dry, oxygen-free nitrogen through the flask during the addition.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

The Grignard reagent is then ready for use. The concentration can be determined by acidimetric titration.

Protocol 2: Synthesis in Diethyl Ether with Solvent Exchange to THF (Based on Organic Syntheses)[6]

Materials:

-

Magnesium turnings (90.00 g, 3.75 g-atom)

-

Allyl bromide, purified by distillation (181.60 g, 1.50 mol)

-

Anhydrous diethyl ether (1.65 L)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

Apparatus:

-

A dry, 3-L, three-necked, round-bottomed flask

-

Sealed mechanical stirrer

-

500-mL, pressure-equalizing, dropping funnel

-

Reflux condenser with a calcium chloride drying tube

Procedure:

-

Charge the flask with magnesium turnings and 150 mL of dry diethyl ether.

-

Add a solution of allyl bromide in 1.5 L of dry diethyl ether dropwise to the stirred mixture. The addition should be slow enough to maintain the temperature below the boiling point of ether to minimize the formation of 1,5-hexadiene.[6] The total addition time is approximately 8 hours.

-

After the addition is complete, stir the mixture for 1 hour.

-

Transfer the Grignard solution under nitrogen to a new flask for the solvent exchange.

-

Heat the solution to remove the uncomplexed diethyl ether.

-

Rapidly add 500 mL of dry THF to the residue. A vigorous reaction will occur.

-

Distill off the decomplexed diethyl ether.

-

Heat the mixture with stirring for 1 hour to yield a fluid gray THF solution of this compound.

Visualizations

Reaction Mechanism

References

- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Allylmagnesium bromide CAS number and molecular structure

An In-depth Technical Guide to Allylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal Grignard reagent in organic synthesis. It covers its fundamental properties, synthesis, and reactivity, with a focus on practical applications for research and development.

Core Properties

This compound is an organometallic compound widely utilized for the introduction of the allyl group [—CH₂CH=CH₂] into various molecular scaffolds. Its high reactivity makes it a valuable tool for forming new carbon-carbon bonds.

Molecular Structure:

The structure of this compound involves a covalent bond between the allyl group's terminal carbon and the magnesium atom. In solution, particularly in ether solvents, Grignard reagents exist in complex equilibria (the Schlenk equilibrium) involving various solvated monomeric and dimeric species.

Chemical Identifiers and Physical Properties:

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1730-25-2 | [1][2][3] |

| Molecular Formula | C₃H₅BrMg | [1][2][4] |

| Molecular Weight | 145.28 g/mol | [1][2][4] |

| Appearance | Clear to light brown, yellow-green, or gray liquid (typically as a solution) | [4] |

| Density | ~0.851 g/mL (for ether solution) | [4] |

| Flash Point | -40 °C | [4] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (B95107) (THF); reacts violently with water. | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound requires anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen. The primary method involves the reaction of allyl bromide with magnesium metal.

General Synthesis Pathway

The synthesis of a Grignard reagent like this compound follows a well-established workflow, emphasizing the need for inert and anhydrous conditions.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis in Diethyl Ether

This protocol is adapted from established laboratory procedures for the preparation of Grignard reagents.[1][6][7]

Materials:

-

Magnesium turnings (3.75 g-atom, e.g., 90.0 g)

-

Allyl bromide (1.50 mol, e.g., 181.6 g)

-

Anhydrous diethyl ether (1.65 L)

-

Iodine crystal (optional, as an initiator)

Equipment:

-

Dry 3-liter, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel (500 mL)

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere.

-

Charge the flask with the magnesium turnings and 150 mL of dry diethyl ether.[7]

-

Prepare a solution of allyl bromide in 1.5 L of dry diethyl ether in the dropping funnel.

-

While stirring the magnesium suspension, slowly add the allyl bromide solution dropwise. The reaction should be initiated (a small crystal of iodine can be added if the reaction does not start).[8] The addition rate must be controlled to maintain a gentle reflux and keep the temperature below 0 °C to minimize the formation of 1,5-hexadiene, a common side product from Wurtz coupling.[1][7]

-

After the addition is complete (which may take several hours), continue stirring the mixture for an additional hour to ensure complete reaction.[7]

-

The resulting gray-to-brown solution of this compound is ready for use or can be transferred via cannula to a storage vessel under an inert atmosphere.[7] The concentration is typically determined by titration before use.[6]

Reactivity and Applications

This compound is a potent nucleophile that reacts with a wide range of electrophiles. Its high reactivity allows it to participate in reactions where other Grignard reagents might fail.[9]

General Reaction with Carbonyl Compounds

The addition of this compound to a carbonyl compound (aldehyde or ketone) is a fundamental transformation that yields a homoallylic alcohol after acidic workup.

Caption: Reaction pathway of this compound with a carbonyl compound.

Scope of Reactions

This compound's utility extends to various synthetic transformations:

-

Addition to Aldehydes and Ketones: Forms secondary and tertiary homoallylic alcohols, respectively.[9]

-

Reaction with Esters and Acid Chlorides: Typically results in the double addition of the allyl group to form tertiary alcohols.[10]

-

Addition to Imines: Produces homoallylic amines.

-

Synthesis of Metal Allyl Complexes: Used as a precursor for other organometallic compounds.[1]

-

Reactions with Amides: Can add to amides, which are generally less reactive towards other Grignard reagents.[9]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Safety Summary:

| Hazard Class | Description | GHS Pictograms |

| Flammable Liquid | Highly flammable liquid and vapor.[2] | 🔥 |

| Pyrophoric Liquid | May catch fire spontaneously if exposed to air.[2] | 🔥 |

| Water-Reactive | In contact with water, releases flammable gases that may ignite spontaneously.[2] | 🔥 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] | corrosive |

| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[11] | ! |

Handling and Storage Precautions:

-

Always handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[12]

-

Use personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves.

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[13]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[13]

-

Ensure that equipment is properly grounded to prevent static discharge.[14]

-

In case of a spill, do not use water. Smother with dry sand, earth, or another non-combustible material.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H5BrMg | CID 74413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Schlenk Equilibrium of Allylmagnesium Bromide in THF vs. Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Schlenk equilibrium of allylmagnesium bromide, a critical Grignard reagent, comparing its behavior in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). Due to a notable scarcity of precise quantitative thermodynamic data for this compound in the scientific literature—likely stemming from its high reactivity and propensity for side reactions like Wurtz coupling—this guide leverages comparative data from other Grignard reagents to illustrate the principles governing this equilibrium.

The Schlenk Equilibrium: A Fundamental Overview

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental chemical equilibrium that governs the composition of Grignard reagent solutions[1]. It describes the disproportionation of two molecules of an organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

The equilibrium is formally represented as:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly sensitive to a number of factors, including the nature of the organic group (R), the halide (X), the solvent, temperature, and concentration[1]. The solvent plays a particularly crucial role, as it coordinates to the magnesium center, influencing the stability of the various species in solution.

Solvent Effects on the Schlenk Equilibrium: THF vs. Diethyl Ether

The choice of solvent has a profound impact on the position of the Schlenk equilibrium. Both THF and diethyl ether are Lewis basic solvents that stabilize the electron-deficient magnesium center through coordination. However, THF is a stronger Lewis base and a better solvating agent than diethyl ether, particularly for the magnesium dihalide species (MgX₂)[2].

-

In Tetrahydrofuran (THF): The strong solvation of MgBr₂ by THF shifts the equilibrium significantly to the right. This results in a higher proportion of dialkylmagnesium (R₂Mg) and magnesium bromide species in solution[2]. The formation of stable THF-solvated MgBr₂ complexes provides a strong thermodynamic driving force for the forward reaction.

-

In Diethyl Ether (Et₂O): Diethyl ether is a less effective solvating agent for MgBr₂ compared to THF. Consequently, the Schlenk equilibrium is positioned more to the left, favoring the organomagnesium halide form (RMgBr)[1].

Quantitative Data (Comparative)

Direct quantitative thermodynamic data for the this compound Schlenk equilibrium is not available in the literature. However, studies on other Grignard reagents provide valuable insight into the thermodynamics of this equilibrium. The following table summarizes data for cyclopentadienylmagnesium bromide in diethyl ether, which was determined using temperature-dependent NMR spectroscopy. This data is presented for illustrative purposes.

| Grignard Reagent | Solvent | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | ¹H NMR Spectroscopy | -11.5 | 60 | [3][4] |

Table 1: Thermodynamic parameters for the Schlenk equilibrium of a comparative Grignard reagent.

Experimental Protocols

Preparation of this compound

Caution: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Protocol 1: Preparation in Diethyl Ether [5][6]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagents: The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface.

-

Addition of Allyl Bromide: A solution of allyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution of this compound is then ready for use or titration.

Protocol 2: Preparation in THF via Solvent Exchange [7]

Direct preparation of this compound in THF is often avoided due to a significant side reaction, the Wurtz coupling, which produces 1,5-hexadiene[7]. Therefore, a solvent exchange method is typically employed.

-

Preparation in Ether: Prepare this compound in diethyl ether as described in Protocol 1.

-

Ether Removal: After the reaction is complete, the diethyl ether is removed by distillation, initially at atmospheric pressure and then under reduced pressure, yielding a grey paste.

-

Addition of THF: Anhydrous THF is then added to the residue. An exothermic reaction occurs as the THF solvates the Grignard reagent.

-

Final Solution: The mixture is stirred until a homogeneous, fluid, grey solution of the this compound-THF complex is obtained.

Determination of the Schlenk Equilibrium by NMR Spectroscopy

A common method for studying the Schlenk equilibrium is through temperature-dependent NMR spectroscopy. By monitoring the chemical shifts and integrals of the signals corresponding to the different species (RMgX, R₂Mg) at various temperatures, the equilibrium constant (K) can be determined at each temperature.

General Protocol (based on studies of other Grignard reagents):

-

Sample Preparation: A sample of the Grignard reagent in the desired deuterated solvent (e.g., THF-d₈ or Et₂O-d₁₀) is prepared under an inert atmosphere in a sealed NMR tube.

-

NMR Acquisition: ¹H NMR (or other relevant nuclei like ¹³C or ²⁵Mg) spectra are acquired over a range of temperatures.

-

Data Analysis:

-

Identify the distinct signals for the organic groups in the RMgX and R₂Mg species.

-

Integrate the signals at each temperature to determine the relative concentrations of each species.

-

Calculate the equilibrium constant, K = [R₂Mg][MgX₂] / [RMgX]², at each temperature. Note that [MgX₂] is typically assumed to be equal to [R₂Mg].

-

-

Thermodynamic Parameters: A van 't Hoff plot (ln(K) vs. 1/T) is constructed. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of the equilibrium.

Visualizations

Caption: The Schlenk equilibrium for this compound in an ethereal solvent.

Caption: Workflow for the determination of thermodynamic parameters of the Schlenk equilibrium.

Conclusion

The Schlenk equilibrium of this compound is a dynamic process heavily influenced by the choice of solvent. In THF, the equilibrium is driven towards the formation of diallylmagnesium and magnesium bromide due to the superior solvating power of THF for the magnesium salt. In contrast, the equilibrium in diethyl ether favors the this compound species. While precise quantitative data for this compound remains elusive, the principles outlined in this guide, supported by comparative data from other Grignard reagents, provide a robust framework for understanding and manipulating this important reagent in research and development. The provided experimental protocols offer practical guidance for the preparation and analysis of this compound solutions, emphasizing the importance of solvent choice and inert atmosphere techniques.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db-thueringen.de [db-thueringen.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Allylmagnesium Bromide: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmagnesium bromide, a prominent member of the Grignard reagent family, stands as a potent and versatile tool in synthetic organic chemistry. Its unique reactivity profile, characterized by high nucleophilicity and a propensity for allylic rearrangement, enables the formation of crucial carbon-carbon bonds, paving the way for the synthesis of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound's reactivity, including its synthesis, structure, and diverse reaction pathways. Detailed experimental protocols for key reactions are presented, alongside a thorough analysis of its stereochemical behavior. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and key mechanistic pathways are illustrated using Graphviz diagrams to provide a clear and concise visual representation for researchers and drug development professionals.

Synthesis and Structure

This compound is typically prepared by the reaction of allyl bromide with magnesium metal in an ethereal solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF).[1][2] To suppress the formation of the Wurtz coupling product, 1,5-hexadiene, the reaction is generally conducted at low temperatures (below 0 °C).[1][3] The use of an excess of magnesium is also recommended to minimize this side reaction.[4][5]

The structure of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium dihalide species.[6] This equilibrium is influenced by the solvent, concentration, and temperature. While often represented as the simple monomer "RMgX," this compound exists as a mixture of these species in solution, which can influence its reactivity.

Experimental Protocol: Synthesis of this compound

A detailed procedure for the synthesis of this compound in diethyl ether is as follows:

Materials:

-

Magnesium turnings (35 g, 1.44 mol)[7]

-

Allyl bromide (140 g, 1.16 mol)[7]

-

Anhydrous diethyl ether (640 ml)[7]

-

Iodine crystal (optional, as an activator)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with magnesium turnings and anhydrous diethyl ether.[8]

-

A small crystal of iodine can be added to activate the magnesium surface.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction temperature should be maintained below 0 °C using an ice bath to minimize the formation of 1,5-hexadiene.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[8]

-

The concentration of the resulting Grignard reagent can be determined by titration.[7] A typical preparation yields a 1.2 M solution of this compound in diethyl ether.[7]

Reactivity Profile

This compound is a highly reactive nucleophile that participates in a wide range of chemical transformations. Its reactivity is distinguished from that of many other Grignard reagents by its rapid reaction rates, which often approach the diffusion limit.[6][9] This high reactivity leads to some unique characteristics, such as low chemoselectivity in reactions with molecules containing multiple electrophilic sites.[10]

Nucleophilic Addition to Carbonyl Compounds

The most common application of this compound is its addition to carbonyl compounds to form homoallylic alcohols, a valuable functional group in organic synthesis.[10] The reaction is believed to proceed through a concerted, six-membered ring transition state.[2][6]

This high reactivity allows this compound to add to sterically hindered ketones where other Grignard reagents might fail or primarily act as a base.[10][11] However, a consequence of this rapid reaction is often low chemoselectivity. For instance, in a molecule containing both a ketone and an ester, this compound may react with both functional groups at comparable rates.[10]

Stereoselectivity in Carbonyl Additions

The stereochemical outcome of the addition of this compound to chiral aldehydes and ketones is a complex issue. Unlike many other Grignard reagents, the Felkin-Anh and chelation-control models are often not reliable predictors of the major diastereomer.[10][12] This is attributed to the diffusion-controlled nature of the reaction; the reaction rate is so fast that the energy difference between competing transition states becomes less significant.[9]

However, high diastereoselectivity can be achieved in specific cases, particularly with sterically demanding substrates. If one face of the carbonyl group is significantly more hindered, the allyl group will preferentially attack from the less hindered face, leading to a single major product.[13]

| Substrate | Product(s) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | - | 90 | [4] |

| Acetone | 2-Methyl-4-penten-2-ol | - | 72 | [4] |

| Di-tert-butyl ketone | 2,2,4,4-Tetramethyl-5-hexen-3-ol | - | High | [10] |

| Chiral α-alkoxy aldimine | Homoallylic amine | High | - | [10] |

Table 1: Representative Reactions of this compound with Carbonyls and Imines.

Conjugate Addition Reactions

While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, this compound can undergo conjugate (1,4-) addition, particularly with sterically hindered substrates.[14] The regioselectivity of the addition (1,2- vs. 1,4-) can be influenced by factors such as the substrate structure, reaction temperature, and the presence of catalysts.

Reactions with Other Electrophiles

The utility of this compound extends beyond carbonyl compounds. It readily reacts with a variety of other electrophiles:

-

Imines and Nitriles: Addition to imines and nitriles provides a route to homoallylic amines and ketones, respectively.[15][16]

-

Epoxides: Ring-opening of epoxides by this compound typically occurs at the least substituted carbon, furnishing homoallylic alcohols.

-

Alkyl Halides: this compound can participate in coupling reactions with alkyl halides, although this is less common than its addition reactions.[3]

-

Aza-aromatic Heterocycles: It has been shown to be a selective nucleophile toward aza-aromatic systems.[16][17]

Applications in Drug Development and Complex Molecule Synthesis

The ability of this compound to introduce a versatile allyl group makes it a valuable reagent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The resulting homoallylic alcohol can be further elaborated through various transformations, such as oxidation, ozonolysis, or metathesis. Its application has been noted in the synthesis of compounds like tarchonanthuslactone (B1254068) and (+)-preussin.[17]

Conclusion

This compound is a uniquely reactive Grignard reagent with a distinct profile that sets it apart from its alkyl and aryl counterparts. Its high reactivity, while sometimes leading to challenges in chemoselectivity, enables transformations that are difficult to achieve with other nucleophiles. A thorough understanding of its reaction mechanisms, particularly the factors governing its stereoselectivity, is crucial for its effective application in the synthesis of complex organic molecules. For researchers and professionals in drug development, mastering the use of this powerful reagent opens up a vast landscape of synthetic possibilities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. prepchem.com [prepchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. acs.org [acs.org]

- 10. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models. | Semantic Scholar [semanticscholar.org]

- 13. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound 1.0M diethyl ether 1730-25-2 [sigmaaldrich.com]

The Crucial Spark: An In-depth Technical Guide to the Initiation of Allylmagnesium Bromide Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of Allylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, is a process whose success hinges on a well-controlled initiation phase. This critical step, where the magnesium metal surface becomes activated and the reaction with allyl bromide commences, dictates the overall yield and purity of the final product. This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving efficient and reliable initiation of this compound formation.

The Mechanism of Initiation: A Single Electron Transfer Pathway

The initiation of the Grignard reaction, including the formation of this compound, is understood to proceed via a single electron transfer (SET) mechanism. The magnesium metal surface, typically passivated by a thin layer of magnesium oxide, must first be activated to expose fresh, reactive metal. Once activated, the magnesium donates an electron to the allyl bromide molecule, forming a radical anion. This transient species then fragments into an allyl radical and a bromide anion. The allyl radical subsequently reacts with a magnesium radical cation to form the organomagnesium species, which then coordinates with the bromide anion to yield the final this compound.

Caption: Initiation of this compound Formation via SET.

Key Factors Influencing Initiation

Successful and efficient initiation is dependent on several critical experimental parameters. Careful control of these factors is paramount to maximizing the yield of this compound while minimizing the formation of byproducts, most notably 1,5-hexadiene (B165246) through Wurtz coupling.

| Factor | Influence on Initiation | Recommendations |

| Magnesium Activation | The passivating MgO layer on magnesium turnings inhibits the reaction. Activation exposes a fresh metal surface, facilitating the initial electron transfer.[1] | Use of chemical activators like iodine (a small crystal), 1,2-dibromoethane, or prior amalgamation of very pure magnesium is effective.[2][3] Mechanical activation such as scratching the magnesium surface can also be employed.[1] For highly reactive magnesium, "Rieke magnesium" or a magnesium slurry can be prepared.[2][3] |

| Solvent | The choice of ethereal solvent (diethyl ether or THF) is crucial. Diethyl ether is generally preferred for suppressing the formation of 1,5-hexadiene.[4][5] THF can be used, but the reaction is more prone to Wurtz coupling.[4] | For initial preparations, dry diethyl ether is recommended. If THF is necessary, a solvent exchange can be performed after the initial formation in ether.[4] |

| Temperature | The formation of this compound is exothermic. Low temperatures are essential to control the reaction rate and suppress the formation of the 1,5-hexadiene byproduct.[5] | The reaction should be maintained at a low temperature, typically below 0°C, especially during the addition of allyl bromide.[5][6] |

| Reactant Purity | Impurities, particularly water, in the reactants or solvent will quench the Grignard reagent. The purity of the allyl bromide is also important. | Allyl bromide should be purified by distillation before use.[4] All glassware must be rigorously dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon). |

| Rate of Addition | A slow, controlled addition of allyl bromide is necessary to manage the exothermicity of the reaction and prevent a buildup of unreacted allyl bromide, which can lead to side reactions.[4] | Allyl bromide should be added dropwise to the magnesium suspension with efficient stirring.[2][7] |

| Excess Magnesium | Using an excess of magnesium helps to ensure complete reaction of the allyl bromide and minimizes the opportunity for Wurtz coupling between unreacted allyl bromide and the formed Grignard reagent.[3][4] | A molar excess of magnesium turnings (e.g., 1.2 to 2.5 equivalents) is recommended.[2][4] |

Experimental Protocols

Below are detailed methodologies for the preparation of this compound, emphasizing the critical initiation step.

Protocol 1: Initiation with Iodine in Diethyl Ether

This is a classic and widely used method for the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Allyl bromide (distilled)

-

Anhydrous diethyl ether

-

Iodine (a single crystal)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Assemble the glassware and flame-dry it under a stream of inert gas to ensure all moisture is removed.

-

To the flask, add magnesium turnings and anhydrous diethyl ether.

-

Add a single crystal of iodine to the stirred suspension of magnesium in ether. The disappearance of the iodine color is an indication of magnesium activation.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Begin the dropwise addition of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing of the ether and the appearance of a gray, cloudy solution.

-

Maintain a slow addition rate to sustain a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (ice bath) may be applied.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting gray solution is the this compound reagent.

Protocol 2: Formation Using Magnesium Powder

This method utilizes the higher surface area of magnesium powder to facilitate a more rapid initiation.

Materials:

-

Magnesium powder (30-mesh)

-

Allyl bromide (distilled)

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Under an inert atmosphere, charge the flame-dried flask with magnesium powder and anhydrous diethyl ether.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

With rapid stirring, add the allyl bromide solution dropwise to the magnesium suspension over a period of approximately 2 hours.[7]

-

The reaction should initiate readily due to the high reactivity of the magnesium powder. Maintain a controlled addition rate to manage the exotherm.

-

After the addition is complete, continue stirring until the reaction is complete. Titration of the resulting solution can be performed to determine the concentration of the Grignard reagent.[7]

Summary of Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reactant and Solvent Quantities

| Protocol | Magnesium (mol) | Allyl Bromide (mol) | Diethyl Ether (mL) | Yield (%) | Reference |

| 1 | 8.0 | 3.31 | 2400 | 79-89 | [2] |

| 2 | 3.75 | 1.50 | 1650 | Not specified | [4] |

| 3 | 1.44 | 1.16 | 640 | Not specified | [8] |

| 4 | 3.0 | 0.5 | 385 | 90 | [7] |

Table 2: Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | < 0°C to gentle reflux | Control exotherm, minimize side reactions |

| Atmosphere | Inert (Nitrogen or Argon) | Prevent quenching by moisture and oxygen |

| Stirring | Vigorous mechanical stirring | Ensure good mixing and heat transfer |

| Addition Time | 2 - 17 hours | Control reaction rate and exotherm |

Logical Workflow for Successful Initiation

The following diagram outlines the logical steps and decision points for successfully initiating the formation of this compound.

Caption: Workflow for this compound Initiation.

By understanding the underlying mechanism and meticulously controlling the key experimental variables, researchers can reliably and safely initiate the formation of this compound, a critical step for its successful application in a wide range of synthetic transformations.

References

- 1. organic chemistry - What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic Analysis of Allylmagnesium Bromide: A Technical Overview

Introduction

Allylmagnesium bromide (CH₂=CHCH₂MgBr), a prominent member of the Grignard reagent family, is a powerful nucleophilic allylating agent crucial for the formation of carbon-carbon bonds in organic synthesis.[1] Its utility spans from pharmaceutical drug development to polymer chemistry. Due to its high reactivity with moisture and air, it is typically prepared and handled in anhydrous ether solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere.[2][3] The precise structural characterization of this reagent in solution is paramount for understanding its reactivity and ensuring reproducible experimental outcomes. This guide provides an in-depth look at the spectroscopic data (NMR, IR) of this compound, including experimental protocols and structural interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for elucidating the structure of this compound in solution. The compound exhibits a dynamic nature, existing in equilibrium between different structures, which can be observed through NMR analysis.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen environments within the allyl group. The spectrum is characterized by three distinct signals corresponding to the protons on the α-carbon (adjacent to magnesium) and the vinyl protons on the β and γ carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] |

|---|---|---|---|

| Hα (-CH₂ MgBr) | Doublet (d) | ~2.5 | Jαβ ≈ 10 |

| Hβ (-CH=) | Multiplet (m) | ~6.7 | Jβα ≈ 10, Jβγ(trans) ≈ 17, Jβγ(cis) ≈ 10 |

| Hγ (=CH₂ ) | Multiplet (m) | ~5.0 - 5.3 | Jγβ(trans) ≈ 17, Jγβ(cis) ≈ 10 |

Note: Data are approximate and can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Carbon NMR offers direct insight into the carbon skeleton of the molecule. The spectrum for this compound in THF shows three distinct resonances corresponding to the three carbon atoms of the allyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound in THF

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| Cα (-C H₂MgBr) | ~50 |

| Cβ (-C H=) | ~148 |

| Cγ (=C H₂) | ~97 |

Note: Data derived from literature sources on analogous compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound, most notably the carbon-carbon double bond.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | 1580 - 1600 | Medium |

| =C-H Stretch | ~3060 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

The most diagnostic peak in the IR spectrum is the C=C stretching vibration. Its position at a lower frequency (~1580 cm⁻¹) compared to non-conjugated alkenes (~1640 cm⁻¹) is indicative of the interaction between the π-system and the electropositive magnesium atom, which alters the bond's electron density.[5][6][7]

Experimental Protocols

The acquisition of high-quality spectroscopic data for highly reactive species like Grignard reagents requires meticulous experimental technique.

Synthesis of this compound

A typical laboratory-scale synthesis involves the slow addition of allyl bromide to a stirred suspension of magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (Nitrogen or Argon).[2] The reaction is exothermic and should be maintained at a low temperature (e.g., below 10°C) to prevent the formation of the Wurtz coupling byproduct, 1,5-hexadiene.[2]

Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Handling: All operations must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

-

Solvent: The Grignard reagent solution is typically analyzed in its synthesis solvent (e.g., diethyl ether or THF). For locking purposes, a sealed capillary containing a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) is inserted into the NMR tube.

-

Procedure: The Grignard solution is transferred via a cannula or gas-tight syringe into a dry NMR tube that has been previously flushed with nitrogen or argon. The tube is then sealed with a secure cap and parafilm.

-

Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Due to the potential for sample degradation, acquisition times should be minimized where possible.

IR Sample Preparation and Data Acquisition

-

Sample Handling: A sample of the Grignard solution is transferred under an inert atmosphere into a sealed liquid IR cell with salt plates (e.g., NaCl or KBr) that are resistant to the ether solvent.

-

Acquisition: A background spectrum of the pure solvent is recorded first. The spectrum of the sample is then acquired, and the solvent spectrum is subtracted to yield the spectrum of the solute, this compound.

Structural Interpretation and Dynamics

The chemical structure of this compound is more complex than the simple monomeric form often depicted. It exists as a dynamic equilibrium of species, influenced by the Schlenk equilibrium.

Schlenk Equilibrium for this compound

Caption: The Schlenk equilibrium for a Grignard reagent (R = allyl).

NMR spectroscopy is particularly useful for studying this equilibrium. The simplicity of the observed spectra often indicates a rapid exchange between the various magnesium-containing species on the NMR timescale, resulting in time-averaged signals for the allyl group. This dynamic behavior, where the MgBr group can rapidly switch between the α and γ carbons of the allyl system, is a key feature of its reactivity, allowing it to act as a nucleophile at either position depending on the substrate and reaction conditions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1730-25-2 | TCI AMERICA [tcichemicals.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to the Safe Handling and Storage of Allylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of Allylmagnesium bromide solutions. Given the hazardous nature of this Grignard reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Core Hazards and Essential Safety Precautions

This compound is a highly reactive organometallic compound that presents several significant hazards. It is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water and other protic solvents.[1] The solution is also corrosive and can cause severe skin burns and eye damage.[2] Solutions are typically supplied in flammable ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which adds to the overall fire risk.[1]

Due to these hazards, a thorough risk assessment is mandatory before commencing any work with this compound.[3] All manipulations should be performed in a well-ventilated chemical fume hood, and for larger-scale operations or with highly pyrophoric reagents, the use of a glove box is recommended.[4][5]

Data Presentation

For quick reference, the following tables summarize key quantitative and qualitative data regarding this compound solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₅BrMg |

| Molecular Weight | 145.28 g/mol |

| Appearance | Yellow-green to grey solution |

| Common Solvents | Diethyl ether, Tetrahydrofuran (THF) |

| Typical Concentration | 1.0 M |

| Density (1.0 M in diethyl ether) | ~0.851 g/mL at 25 °C |

| Flash Point (diethyl ether) | -40 °C |

(Data sourced from multiple chemical suppliers)

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye Protection | Chemical splash goggles and a face shield.[4] |

| Hand Protection | Nitrile gloves worn under neoprene or other chemical-resistant gloves.[4] |

| Body Protection | Flame-resistant lab coat (e.g., Nomex).[4] |

| Clothing | Non-synthetic clothing (e.g., cotton) that fully covers the body.[5] |

| Footwear | Closed-toe, chemical-resistant shoes. |

Table 3: Incompatible Materials

| Material | Hazard |

| Water | Violent reaction, release of flammable gases.[1] |

| Protic Solvents (e.g., alcohols) | Reacts to quench the Grignard reagent, potentially exothermically. |

| Air/Oxygen | Pyrophoric; can ignite spontaneously.[1] |

| Strong Oxidizing Agents | Vigorous or explosive reaction. |

| Carbon Dioxide (solid/gas) | Reacts with the Grignard reagent. |

Table 4: Storage Conditions and Stability

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] |

| Container | Keep in the original, tightly sealed container (e.g., Sure/Seal™ bottle).[5][7] |

| Light | Protect from light. |

| Stability | Grignard reagents are relatively stable when stored properly, potentially for several months.[8] However, the concentration should be periodically checked by titration, as degradation can occur. |

| Shelf Life | For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, with the recommendation for routine inspection by the user. |

Experimental Protocols

The following are detailed methodologies for key procedures involving this compound solutions.

Protocol for Titration of this compound Solution

Determining the precise concentration of the Grignard reagent is critical for stoichiometric control in reactions. The following protocol is based on a widely used method employing menthol (B31143) as a standard and 1,10-phenanthroline (B135089) as an indicator.[8]

Materials:

-

This compound solution (to be titrated)

-

Anhydrous tetrahydrofuran (THF)

-

(-)-Menthol (accurately weighed)

-

1,10-Phenanthroline

-

Dry, nitrogen-flushed glassware (e.g., 50 mL round-bottomed flask, syringe)

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried, 50 mL round-bottomed flask equipped with a magnetic stir bar, add an accurately weighed sample of (-)-menthol (approximately 2 mmol, ~312 mg).

-

Add a small crystal of 1,10-phenanthroline (approximately 4 mg) to the flask.

-

Cap the flask with a rubber septum and flush with dry nitrogen.

-

Add 15 mL of anhydrous THF to the flask and stir the solution at room temperature under a nitrogen atmosphere until the solids dissolve.

-

Using a dry syringe, slowly add the this compound solution dropwise to the stirred menthol solution.

-

The endpoint is reached when a distinct and persistent violet or burgundy color appears.[8]

-

Record the volume of the Grignard reagent added.

-

Calculate the molarity of the this compound solution using the following formula: Molarity (M) = Moles of Menthol / Volume of Grignard Reagent (L)

Protocol for Safe Transfer of this compound Solution

Transferring pyrophoric liquids requires specialized techniques to prevent exposure to air. The cannula transfer method is recommended for volumes greater than 20 mL.[3][4]

Materials:

-

Sure/Seal™ bottle of this compound solution

-

Dry, nitrogen-flushed reaction flask with a septum

-

Double-tipped needle (cannula)

-

Needles for inert gas inlet and outlet

-

Inert gas source (nitrogen or argon) with a bubbler

Procedure:

-

Ensure the reaction flask is securely clamped and under a positive pressure of inert gas, vented through a bubbler.

-

Securely clamp the Sure/Seal™ bottle of this compound.

-

Insert a needle connected to the inert gas line into the headspace of the Sure/Seal™ bottle to create a slight positive pressure.

-

Purge the cannula by inserting both ends into a dry, nitrogen-flushed tube.

-

Insert one end of the cannula through the septum into the headspace of the Sure/Seal™ bottle.

-

Insert the other end of the cannula through the septum of the reaction flask.

-

To begin the transfer, lower the end of the cannula in the Sure/Seal™ bottle into the solution. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.

-

To stop the transfer, raise the cannula out of the liquid into the headspace.

-

Once the transfer is complete, remove the cannula from the reaction flask first, and then from the reagent bottle.

Protocol for Quenching Excess this compound

Excess Grignard reagent must be safely neutralized before disposal. This is a highly exothermic process that requires careful control.

Materials:

-

Reaction mixture containing excess this compound

-

Anhydrous solvent (e.g., THF or toluene)

-

Water

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dropping funnel

-

Ice bath

Procedure:

-

Cool the reaction flask in an ice bath.

-

Dilute the reaction mixture with an anhydrous, inert solvent like THF or toluene (B28343) to help dissipate heat.

-

Slowly add isopropanol dropwise from an addition funnel with vigorous stirring. Be prepared for gas evolution and a significant exotherm. Control the rate of addition to maintain a manageable reaction temperature.

-

Once the vigorous reaction with isopropanol subsides, continue the slow, dropwise addition with methanol.

-

After the reaction with methanol is complete, slowly and cautiously add water dropwise.

-

Finally, add a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.

-

The quenched mixture can now be worked up or prepared for disposal according to institutional guidelines.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships for the safe handling of this compound solutions.

References

Thermal Stability of Ethereal Solutions of Allylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, is frequently utilized in the formation of carbon-carbon bonds. Its utility in the pharmaceutical and chemical industries necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and optimal reaction conditions. This technical guide provides a comprehensive overview of the thermal stability of ethereal solutions of this compound. While specific quantitative kinetic data for its decomposition is not extensively available in published literature, this guide synthesizes the known factors influencing its stability, outlines potential decomposition pathways, and provides detailed experimental protocols for researchers to determine thermal stability parameters. This document is intended to equip professionals in drug development and chemical research with the knowledge to safely and effectively utilize this compound.

Introduction

This compound (CH₂=CHCH₂MgBr) is a highly reactive organometallic compound, typically supplied and used as a solution in ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[1] Its reactivity, which makes it a valuable synthetic tool, also contributes to its thermal instability. Elevated temperatures can lead to decomposition, resulting in a decrease in reagent potency and the formation of undesirable byproducts, which can complicate reaction workups and product purification.[2] Understanding the thermal limits of this reagent is crucial for process safety, scalability, and ensuring the reproducibility of synthetic protocols.

This guide will cover the key aspects of the thermal stability of this compound solutions, including the Schlenk equilibrium, potential decomposition pathways, and methodologies for thermal analysis.

Factors Influencing the Stability of this compound Solutions

The stability of this compound in ethereal solutions is not static and is influenced by several interdependent factors. While precise quantitative data on the impact of each factor is limited, their qualitative effects are summarized in Table 1.

Table 1: Factors Affecting the Stability of this compound Solutions

| Factor | Influence on Stability | Rationale |

| Temperature | Decreases stability | Higher temperatures provide the activation energy for decomposition pathways. The synthesis is often carried out at low temperatures (e.g., below 0°C) to suppress side reactions.[1] |

| Solvent | Variable | The nature of the ethereal solvent (e.g., THF vs. diethyl ether) influences the position of the Schlenk equilibrium and the solvation of the Grignard species, which can affect reactivity and stability.[3] |

| Concentration | May decrease stability | Higher concentrations can favor side reactions like Wurtz-type coupling due to the increased proximity of reagent molecules.[2] |

| Presence of Impurities | Decreases stability | Water and oxygen react exothermically with Grignard reagents, leading to their decomposition.[4] |

| Age of the Solution | Decreases stability | Over time, even under optimal storage conditions, slow decomposition can occur. Routine titration is recommended to determine the active Grignard concentration.[5] |

| Exposure to Light | May decrease stability | While less documented for thermal stability, photochemical decomposition pathways can exist for some organometallic compounds. Storage in dark containers is a general best practice. |

Chemical Equilibria and Decomposition Pathways

The thermal decomposition of this compound is not a simple unimolecular process. It is influenced by the complex solution-state chemistry of Grignard reagents, including the Schlenk equilibrium and various side reactions.

The Schlenk Equilibrium

In ethereal solutions, Grignard reagents exist in equilibrium between the alkylmagnesium halide and the corresponding dialkylmagnesium and magnesium halide species. This is known as the Schlenk equilibrium.[3] The position of this equilibrium is dependent on the solvent, temperature, and the nature of the organic substituent.[3]

References

The Nucleophilic Character of Allylmagnesium Bromide: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylmagnesium bromide, a Grignard reagent of significant utility in organic synthesis, exhibits a distinct and potent nucleophilic character. This guide provides an in-depth technical examination of its nucleophilicity, offering insights into its reactivity, selectivity, and the mechanistic underpinnings of its behavior. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a comprehensive resource for professionals leveraging this versatile reagent in complex synthetic endeavors, particularly within the pharmaceutical and materials science sectors.

Core Principles of Nucleophilicity: The Case of this compound

The nucleophilicity of this compound is fundamentally dictated by the polarized carbon-magnesium bond, which imparts significant carbanionic character to the allyl group. This inherent reactivity is further modulated by several factors, including the solvent, temperature, and the nature of the electrophilic partner.

Key Characteristics:

-

High Reactivity: this compound is a highly reactive nucleophile, with reaction rates for additions to unhindered carbonyl compounds approaching the diffusion-controlled limit. This exceptional reactivity allows for additions to sterically hindered ketones that are often unreactive towards other organometallic reagents.

-

Reaction Mechanism: The addition of this compound to carbonyl compounds is widely understood to proceed through a concerted, six-membered cyclic transition state. This mechanism accounts for the observed reactivity and the allylic rearrangement that occurs during the reaction.

-

Hard Nucleophile: While Grignard reagents are generally considered hard nucleophiles, the reactivity of this compound can be influenced by the reaction conditions and the electrophile. In reactions with α,β-unsaturated carbonyl compounds, it predominantly undergoes 1,2-addition to the carbonyl carbon, a characteristic of hard nucleophiles.

Quantitative Analysis of Nucleophilicity

Directly quantifying the nucleophilicity of Grignard reagents using scales like Mayr's nucleophilicity parameters is challenging due to their complex solution behavior, including the Schlenk equilibrium. However, relative reactivity studies provide valuable quantitative insights.

Table 1: Relative Reaction Rates of Grignard Reagents with Carbonyl Compounds

| Grignard Reagent | Substrate | Relative Rate Constant (k_rel) | Reference |

| This compound | Acetone | ~1.5 x 10⁵ | [1] |

| n-Butylmagnesium bromide | Acetone | 1 | [1] |

| This compound | Benzaldehyde | ~1.5 x 10⁵ | [1] |

| n-Butylmagnesium bromide | Benzaldehyde | 1 | [1] |

| This compound | Benzophenone | ~1.5 x 10⁵ | [1] |

| n-Butylmagnesium bromide | Benzophenone | 1 | [1] |

Selectivity in this compound Reactions

The high reactivity of this compound often translates to lower selectivity compared to other organometallic reagents. Understanding these selectivity patterns is crucial for synthetic planning.

Chemoselectivity

Due to its high reactivity, this compound can exhibit poor chemoselectivity when reacting with molecules containing multiple electrophilic sites. For instance, in dicarbonyl compounds, it may react with both carbonyl groups.

Table 2: Chemoselectivity of this compound with Dicarbonyl Compounds

| Substrate | Product(s) | Ratio | Yield (%) | Reference |

| 1-Phenyl-1,2-propanedione | 3-Allyl-3-hydroxy-1-phenyl-1-propanone and 2-allyl-2-hydroxy-1-phenyl-1-propanone | Mixture | - | General observation |

| Ethyl benzoylformate | Ethyl 2-allyl-2-hydroxy-2-phenylacetate and 1-phenyl-1,2-butanediol | Mixture | - | General observation |

Regioselectivity in Reactions with α,β-Unsaturated Carbonyls

This compound typically favors 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes and ketones, a consequence of its hard nucleophile character and the kinetic control of the reaction.

Table 3: Regioselectivity of this compound with α,β-Unsaturated Carbonyls

| Substrate | 1,2-Addition Product | 1,4-Addition Product | Ratio (1,2:1,4) | Yield (%) | Reference |

| Cyclohexenone | 1-Allylcyclohex-2-en-1-ol | 3-Allylcyclohexanone | >95:5 | ~90 | [2][3][4] |

| Chalcone | 1,3-Diphenyl-1,4-pentadien-3-ol | 1,3-Diphenyl-5-hexen-1-one | Predominantly 1,2 | - | [2][3][4] |

Diastereoselectivity

The addition of this compound to chiral aldehydes and ketones often proceeds with low to moderate diastereoselectivity, particularly when compared to other organometallic reagents that allow for greater steric or chelation control.

Table 4: Diastereoselectivity of this compound with Chiral Carbonyls

| Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| 2-Phenylpropanal | (2R,3S)-2-Phenyl-5-hexen-3-ol | ~1.5:1 | General observation |

| (R)-Glyceraldehyde acetonide | (4R,5R)-2,2-Dimethyl-6-heptene-1,3,4-triol derivative | Moderate | General observation |

Experimental Protocols

Preparation and Titration of this compound

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Standardized solution of sec-butanol in xylene

-

1,10-Phenanthroline (B135089) indicator

Procedure:

-

Apparatus: A three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried under a stream of inert gas (nitrogen or argon).

-

Initiation: Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask. A small amount of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and the onset of bubbling.

-

Addition: The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained below 0 °C to minimize the formation of 1,5-hexadiene (B165246) as a byproduct.[5]

-

Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

-

Titration: The concentration of the Grignard reagent is determined by titration. A known volume of the solution is added to a solution of 1,10-phenanthroline in anhydrous THF. The solution is then titrated with a standardized solution of sec-butanol in xylene until the endpoint (a color change from deep red to colorless) is reached.

General Procedure for the Allylation of a Ketone

Materials:

-

This compound solution (prepared as above)

-

Ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether or THF is placed in a flame-dried, three-necked flask under an inert atmosphere.

-

Addition: The flask is cooled to 0 °C in an ice bath. The this compound solution (1.1-1.5 equivalents) is added dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualizing Key Concepts

Conclusion

This compound stands as a uniquely powerful nucleophile in the synthetic chemist's toolkit. Its high reactivity, while sometimes a challenge to control in terms of selectivity, enables transformations that are difficult or impossible with other reagents. A thorough understanding of its reactivity profile, the factors influencing its nucleophilicity, and established experimental procedures is paramount for its effective and reproducible application in the synthesis of complex molecules. This guide provides a foundational resource for researchers to harness the full potential of this versatile Grignard reagent in their synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. organic chemistry - 1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Grignard Reaction of Allylmagnesium Bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction, a cornerstone of carbon-carbon bond formation, utilizes organomagnesium halides to attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes and ketones. The use of allylmagnesium bromide as the Grignard reagent is of particular synthetic utility, leading to the formation of homoallylic alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, owing to the readily functionalizable allyl group.

This compound is a highly reactive Grignard reagent, often exhibiting different reactivity and selectivity compared to its alkyl or aryl counterparts.[1] Its reactions with aldehydes and ketones are typically fast, in some cases approaching the diffusion-control limit.[1] This high reactivity allows for successful additions to even sterically hindered ketones where other Grignard reagents might fail or lead to side reactions like enolization.[1][2] However, this reactivity can also lead to challenges in controlling stereoselectivity, a critical aspect in the synthesis of chiral molecules.[1]

These application notes provide a detailed overview of the Grignard reaction of this compound with a variety of aldehydes and ketones, including protocols for reagent preparation and specific reaction examples. The provided data and methodologies aim to equip researchers in organic synthesis and drug development with the necessary information to effectively utilize this powerful transformation.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the nucleophilic addition of the allyl group from the this compound to the electrophilic carbonyl carbon of the aldehyde or ketone. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The reaction is typically quenched with an aqueous acid workup to protonate the resulting magnesium alkoxide and yield the homoallylic alcohol.

A key feature of the allyl Grignard reagent is its dynamic equilibrium between two isomeric forms, the α- and γ-adducts. The regioselectivity of the addition to carbonyl compounds is influenced by steric and electronic factors of both the Grignard reagent and the carbonyl substrate. Generally, the reaction proceeds via a six-membered ring transition state, leading to the γ-adduct. However, with sterically hindered ketones, the reaction can favor the α-adduct.[3]

The stereochemical outcome of the reaction, particularly with chiral aldehydes and ketones, is not always predictable by standard models like Felkin-Anh or chelation-control models, which are often successful for other Grignard reagents.[1] The high reactivity of this compound can lead to low diastereoselectivity in some cases. However, high diastereoselectivity can be achieved in systems where one face of the carbonyl group is significantly more sterically hindered.

Data Presentation

The following tables summarize the yields of homoallylic alcohols obtained from the reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Reaction of this compound with Aromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 58 | [3] |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | High | [1] |

| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | - | - |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | - | - |

Table 2: Reaction of this compound with Aliphatic Aldehydes